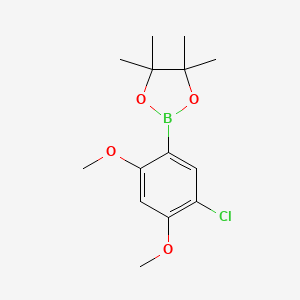![molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5](/img/no-structure.png)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
カタログ番号:
B6162656
CAS番号:
2260710-34-5
分子量:
245.1
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a type of organic compound that contains boron . It’s related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" .
科学的研究の応用
Synthesis and Characterization
- The synthesis of related compounds often involves multi-step reactions that yield boric acid ester intermediates, highlighting a broad interest in their structural and electronic properties. For instance, a three-step substitution reaction has been employed to produce methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives. These compounds were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, demonstrating their potential in various synthetic applications (Huang et al., 2021).
Biological Activities and Applications
- Compounds with structural similarities to "7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine" have been studied for their biological activities. For instance, some derivatives have shown antimicrobial and antifungal properties, indicating their potential use in developing new therapeutic agents. The antimicrobial evaluation of these compounds suggests potent activity against a range of microorganisms, highlighting the importance of structural features in their biological efficacy (Prakash et al., 2011).
Chemical Properties and Interactions
- The chemical properties and potential applications of related triazolo[4,3-a]pyridine derivatives have been extensively studied, including their use as ligands in coordination chemistry and their luminescent properties. Such studies often involve detailed analysis of their molecular and crystal structures, providing insights into their reactivity and potential uses in material science (El-Kurdi et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine' involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-bromo-1H-pyrazolo[4,3-c]pyridine followed by a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "5-bromo-1H-pyrazolo[4,3-c]pyridine", "4-chloro-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with 5-bromo-1H-pyrazolo[4,3-c]pyridine in the presence of a palladium catalyst to form 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-bromo-1H-pyrazolo[4,3-c]pyridine.", "Step 2: The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole in the presence of a palladium catalyst to form the final product, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine." ] } | |
| 2260710-34-5 | |
分子式 |
C12H16BN3O2 |
分子量 |
245.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydroch...
Cat. No.: B6162584
CAS No.: 2512185-90-7
4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride
Cat. No.: B6162589
CAS No.: 1493098-99-9
2-bromo-1-(3-bromophenyl)-1H-imidazole
Cat. No.: B6162590
CAS No.: 1282279-18-8
4-(furan-3-yl)aniline
Cat. No.: B6162594
CAS No.: 936249-47-7



